

# Spectroscopic Profile of 3,6-Dihydroxyxanthone: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 3,6-Dihydroxyxanthone

Cat. No.: B15561991

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,6-dihydroxyxanthone**, a naturally occurring xanthone derivative with noted biological activities. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for the identification and characterization of this compound.

## Core Spectroscopic Data

The structural elucidation of **3,6-dihydroxyxanthone** is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these analytical techniques are summarized in the tables below.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data for 3,6-Dihydroxyxanthone**

Atom No.	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1, H-8	7.99	d	8.8
H-2, H-7	6.81	dd	8.8, 2.4
H-4, H-5	6.71	d	2.4

Solvent: Methanol-d<sub>4</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for 3,6-Dihydroxyxanthone**

Atom No.	Chemical Shift (δ, ppm)
C-1, C-8	127.9
C-2, C-7	115.4
C-3, C-6	162.4
C-4, C-5	102.7
C-4a, C-4b	157.2
C-8a, C-8b	108.8
C-9	181.9

Solvent: Methanol-d<sub>4</sub>

**Table 3: Infrared (IR) Spectroscopic Data for 3,6-Dihydroxyxanthone**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3425	O-H stretching (phenolic)
1604	C=O stretching (γ-pyrone)
1465	C=C stretching (aromatic)
1273	C-O-C stretching (ether)

**Table 4: Mass Spectrometry (MS) Data for 3,6-Dihydroxyxanthone**

Ion	m/z
[M] <sup>+</sup>	228

Molecular Formula:  $C_{13}H_8O_4$ , Molecular Weight: 228.20 g/mol [1]

## Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques. The following provides an overview of the methodologies typically employed for the analysis of xanthone derivatives.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  and  $^{13}C$  NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument. The sample (typically 5-10 mg) is dissolved in a deuterated solvent, commonly methanol- $d_4$  ( $CD_3OD$ ) or dimethyl sulfoxide- $d_6$  ( $DMSO-d_6$ ), and transferred to a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy

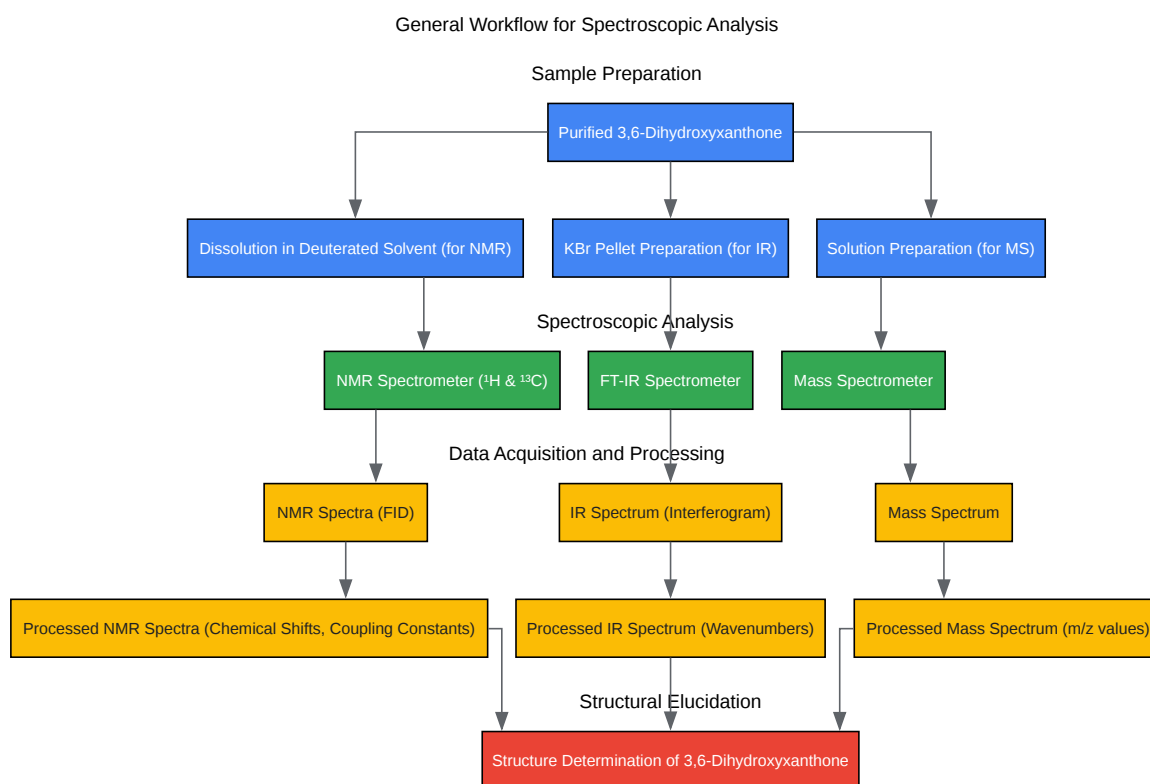
FT-IR spectra are obtained using a Fourier-transform infrared spectrophotometer. For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with potassium bromide and pressed into a thin, transparent disk. The spectrum is recorded over the mid-IR range (typically 4000-400  $cm^{-1}$ ).

### Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source. The analysis provides the mass-to-charge ratio ( $m/z$ ) of the molecular ion, confirming the molecular weight of the compound.

## Data Interpretation and Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a purified compound like **3,6-dihydroxyxanthone**.



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### *Spectroscopic Analysis Workflow*

This guide serves as a foundational reference for the spectroscopic properties of **3,6-dihydroxyxanthone**. The presented data and protocols are essential for the quality control, characterization, and further investigation of this and related compounds in a research and development setting.

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## References

- 1. 3,6-dihydroxy-9H-xanthen-9-one | C<sub>13</sub>H<sub>8</sub>O<sub>4</sub> | CID 5749322 - PubChem [pubchem.ncbi.nlm.nih.gov]
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